Stereochemical Identity: Specific Rotation of the (S)-Enantiomer
The specific rotation of the (S)-enantiomer is a primary differentiator from its (R)-antipode and a critical quality control metric for ensuring the correct stereoisomer is procured for asymmetric synthesis. The (S)-enantiomer exhibits a specific rotation of -85° (c=1.5, MeOH) , while the (R)-enantiomer is reported with a specific rotation of +85° (c=1.5, MeOH) . This large difference allows for unambiguous identification and quantification of enantiomeric purity using standard polarimetry.
| Evidence Dimension | Specific Rotation ([α]D) |
|---|---|
| Target Compound Data | -85° (c=1.5, MeOH) |
| Comparator Or Baseline | (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS 160797-29-5) |
| Quantified Difference | +85° (c=1.5, MeOH) for the (R)-enantiomer, a difference of 170° in total magnitude. |
| Conditions | Polarimetry, concentration 1.5 g/100 mL in methanol solvent. |
Why This Matters
This specific optical rotation value is essential for analytical confirmation of the (S)-stereochemistry upon receipt, guaranteeing that the correct chiral building block is used to obtain the desired stereochemical outcome in downstream reactions.
